(Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound “(Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one” is a heterocyclic enone derivative featuring a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety and a thiophene-containing propenone chain. The 1,2,4-oxadiazole group is known for its electron-withdrawing properties and role in enhancing metabolic stability in medicinal chemistry, while the thiophene ring contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
(Z)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-12(4-3-11-2-1-7-19-11)16-6-5-10(8-16)13-14-9-18-15-13/h1-4,7,9-10H,5-6,8H2/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPJUJGIJPBKJY-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=NOC=N2)C(=O)/C=C\C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via cyclization reactions involving amines and carbonyl compounds.
Coupling of the Rings: The oxadiazole and pyrrolidine rings are then coupled with a thiophene derivative through a series of condensation reactions, often involving catalysts and specific reaction conditions to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the oxadiazole ring, potentially leading to the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, especially at the thiophene ring, where electrophilic or nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, organometallic compounds, and strong acids or bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
(Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: The compound’s electronic properties could be exploited in the development of organic semiconductors or other advanced materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile tool for chemists.
Mechanism of Action
The mechanism of action of (Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s structural uniqueness lies in its combination of a pyrrolidine-oxadiazole core and a thiophene-propenone system. Below is a comparative analysis with key analogues:
Key Findings :
Configuration Impact : The Z-configuration in the target compound may confer steric hindrance, reducing metabolic degradation compared to E-isomers (e.g., 3FP) .
Oxadiazole vs. Tetrazole : The 1,2,4-oxadiazole moiety in the target compound offers better thermal stability than tetrazole-containing analogues (e.g., compound 4i/4j), as oxadiazoles resist ring-opening under physiological conditions .
Thiophene vs.
Biological Activity
(Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups, including a pyrrolidine ring, an oxadiazole moiety, and a thiophene ring, which contribute to its unique chemical properties and biological interactions.
Structure and Properties
The structural formula of the compound can be represented as follows:
Key Structural Features:
- Pyrrolidine Ring : Contributes to the compound's ability to interact with biological targets.
- Oxadiazole Moiety : Known for its pharmacological relevance, particularly in antimicrobial and anticancer activities.
- Thiophene Ring : Enhances the compound's stability and bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The oxadiazole ring has been associated with activity against various bacterial strains. For instance, studies have shown that derivatives of oxadiazole compounds can inhibit specific enzymes involved in bacterial growth.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The anti-inflammatory activity can be assessed through in vitro assays measuring COX inhibition .
Anticancer Activity
Several studies have highlighted the anticancer properties of oxadiazole derivatives. For example, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as MCF-7 and A549. The mechanism often involves the induction of apoptosis through pathways involving p53 activation and caspase cleavage .
The precise mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with various molecular targets including enzymes and receptors. The binding affinity of this compound may be enhanced by the presence of the pyrrolidine and thiophene rings .
Case Study 1: Antimicrobial Evaluation
A study conducted on similar oxadiazole derivatives revealed that they exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising lead for further drug development .
Case Study 2: Anticancer Activity
In vitro studies on the cytotoxic effects of oxadiazole derivatives showed IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines. Notably, some compounds demonstrated higher efficacy than doxorubicin, a commonly used chemotherapeutic agent .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-3-(thiophen-2-y)prop-2-en-1-one | Pyrrolidine, Oxadiazole, Thiophene | Antimicrobial, Anti-inflammatory, Anticancer |
| 5-(4-Methylphenyl)-3-thiazolyl | Thiazole ring | Antimicrobial |
| 4-Aminoquinoline | Quinoline structure | Antimalarial |
| 2-Amino-thiazole | Thiazole ring | Anticancer |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?
- Methodology : A multi-step synthesis is typically employed, starting with the formation of the pyrrolidine-oxadiazole core. Key steps include:
- Cyclocondensation of nitrile derivatives with hydroxylamine to form the 1,2,4-oxadiazole ring .
- Enone formation via aldol condensation between thiophene-2-carbaldehyde and a ketone precursor, followed by stereoselective Z-configuration stabilization using chiral catalysts or steric hindrance .
- Coupling reactions (e.g., amide or urea bond formation) to integrate the pyrrolidine and enone moieties, often using coupling reagents like TBTU or HOBt in anhydrous DMF under nitrogen .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole formation | NH₂OH·HCl, EtOH, reflux | 65–70 | >90% |
| Enone synthesis | Thiophene-2-carbaldehyde, Knoevenagel conditions | 55–60 | 85–90% |
| Final coupling | TBTU, NEt₃, DMF, 0–5°C | 40–45 | >95% |
Q. How can the stereochemical integrity of the Z-configuration be confirmed experimentally?
- Methodology : Use a combination of:
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the enone moiety; Z-isomers typically show smaller coupling constants (<12 Hz) compared to E-isomers .
- X-ray Crystallography : Resolve the crystal structure to confirm spatial arrangement, as demonstrated in structurally analogous compounds like (Z)-1-[4-fluoro-2-(pyrrolidin-1-yl)-phenyl]-3-phenylpropenone .
- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts for Z/E isomers .
Q. What are the primary biological targets or activities reported for this compound?
- Methodology : Screen against:
- Enzyme Assays : Test inhibition of kinases or proteases due to the oxadiazole’s electron-deficient nature, which mimics ATP-binding motifs .
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, referencing thiophene-containing analogs with known activity .
- Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophage cell lines .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodology :
- Dynamic Effects : Account for solvent-dependent conformational changes (e.g., DMSO vs. CDCl₃) by repeating NMR experiments in multiple solvents .
- Advanced NMR Techniques : Use - HSQC and NOESY to identify through-space interactions that stabilize the Z-configuration .
- Synchrotron XRD : Resolve high-resolution crystal structures to validate bond angles and distances, addressing discrepancies between experimental and calculated data .
Q. What strategies optimize the compound’s bioavailability without altering its core pharmacophore?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the enone carbonyl to enhance membrane permeability, followed by enzymatic cleavage in vivo .
- Salt Formation : Screen counterions (e.g., HCl, sodium) to improve solubility, guided by pH-solubility profiles and powder X-ray diffraction (PXRD) .
- Nanoparticle Encapsulation : Use PLGA-based nanoparticles to enhance delivery, characterized by dynamic light scattering (DLS) and in vitro release studies .
Q. How do structural modifications to the thiophene or oxadiazole moieties affect biological activity?
- Methodology :
- SAR Studies : Synthesize analogs with substituents like halogens, methoxy, or methyl groups on the thiophene ring. Test using:
- Docking Simulations : Predict binding affinity to target proteins (e.g., EGFR kinase) .
- In Vitro Assays : Compare IC₅₀ values against parent compound in cytotoxicity (MTT assay) or enzyme inhibition models .
- Data Table :
| Modification (Thiophene) | IC₅₀ (μM) vs. EGFR | Solubility (mg/mL) |
|---|---|---|
| 5-Bromo | 0.12 | 0.8 |
| 5-Methoxy | 0.45 | 1.2 |
| Parent Compound | 0.08 | 0.5 |
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- CRISPR-Cas9 Knockout Models : Delete putative target genes (e.g., COX-2) in cell lines and assess compound efficacy loss .
- Thermal Proteome Profiling (TPP) : Identify engaged targets by monitoring protein thermal stability shifts in cell lysates .
- In Vivo Pharmacokinetics : Conduct LC-MS/MS studies in rodent models to correlate plasma concentrations with efficacy endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
